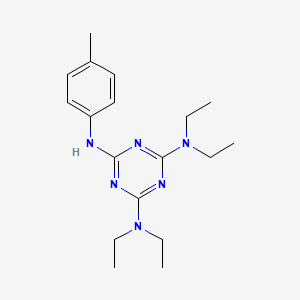
N,N'-di-1H-1,2,4-triazol-3-ylterephthalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-di-1H-1,2,4-triazol-3-ylterephthalamide, also known as DTTA, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. DTTA belongs to the family of triazole-based compounds and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of N,N'-di-1H-1,2,4-triazol-3-ylterephthalamide is not well understood, but it is believed to involve the formation of complexes with metal ions. N,N'-di-1H-1,2,4-triazol-3-ylterephthalamide has been shown to form stable complexes with various metal ions, including copper, zinc, and nickel. These complexes can have different properties and may have different biological activities.
Biochemical and Physiological Effects:
N,N'-di-1H-1,2,4-triazol-3-ylterephthalamide has been shown to have various biochemical and physiological effects. In one study, N,N'-di-1H-1,2,4-triazol-3-ylterephthalamide was shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N,N'-di-1H-1,2,4-triazol-3-ylterephthalamide has also been shown to have antioxidant properties, which may help protect cells from oxidative stress. In addition, N,N'-di-1H-1,2,4-triazol-3-ylterephthalamide has been shown to have anti-inflammatory properties, which may help reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
N,N'-di-1H-1,2,4-triazol-3-ylterephthalamide has several advantages for lab experiments, including its stability and ease of synthesis. N,N'-di-1H-1,2,4-triazol-3-ylterephthalamide is also relatively non-toxic and has low environmental impact. However, N,N'-di-1H-1,2,4-triazol-3-ylterephthalamide can be difficult to work with due to its low solubility in water and other solvents. In addition, the formation of complexes with metal ions can make it difficult to study the properties of N,N'-di-1H-1,2,4-triazol-3-ylterephthalamide alone.
Orientations Futures
There are several future directions for research on N,N'-di-1H-1,2,4-triazol-3-ylterephthalamide. One area of interest is the development of new methods for synthesizing N,N'-di-1H-1,2,4-triazol-3-ylterephthalamide and its derivatives. Another area of interest is the study of the properties of N,N'-di-1H-1,2,4-triazol-3-ylterephthalamide complexes with different metal ions and their potential applications in various fields. In addition, further research is needed to better understand the mechanism of action of N,N'-di-1H-1,2,4-triazol-3-ylterephthalamide and its potential as an anticancer agent and drug delivery system.
Méthodes De Synthèse
N,N'-di-1H-1,2,4-triazol-3-ylterephthalamide can be synthesized using various methods, including the reaction of terephthalic acid with 1H-1,2,4-triazole-3-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with N,N-dimethylformamide to obtain N,N'-di-1H-1,2,4-triazol-3-ylterephthalamide. Another method involves the reaction of 1H-1,2,4-triazole-3-carboxylic acid with terephthalic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide, followed by treatment with N,N-dimethylformamide to obtain N,N'-di-1H-1,2,4-triazol-3-ylterephthalamide.
Applications De Recherche Scientifique
N,N'-di-1H-1,2,4-triazol-3-ylterephthalamide has been studied extensively for its potential applications in various fields, including materials science, medicinal chemistry, and environmental science. N,N'-di-1H-1,2,4-triazol-3-ylterephthalamide has been used as a ligand in coordination chemistry, where it forms complexes with metal ions, and as a building block for the synthesis of metal-organic frameworks. In medicinal chemistry, N,N'-di-1H-1,2,4-triazol-3-ylterephthalamide has been studied for its potential as an anticancer agent and as a drug delivery system. N,N'-di-1H-1,2,4-triazol-3-ylterephthalamide has also been used in environmental science as a chelating agent for the removal of heavy metal ions from contaminated water.
Propriétés
IUPAC Name |
1-N,4-N-bis(1H-1,2,4-triazol-5-yl)benzene-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N8O2/c21-9(17-11-13-5-15-19-11)7-1-2-8(4-3-7)10(22)18-12-14-6-16-20-12/h1-6H,(H2,13,15,17,19,21)(H2,14,16,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGQIBJELLVJJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC=NN2)C(=O)NC3=NC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Di-1H-1,2,4-triazol-3-ylterephthalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5685865.png)
![ethyl 3-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B5685868.png)
![rel-(4aS,8aS)-2-[4-(benzyloxy)-2-methoxybenzyl]octahydro-2,7-naphthyridin-4a(2H)-ol dihydrochloride](/img/structure/B5685870.png)
![3-(7,8,9,10-tetrahydrocyclohepta[b]indol-5(6H)-yl)propanohydrazide](/img/structure/B5685881.png)

![(3S*,4S*)-1-(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)-4-isopropoxypyrrolidin-3-ol](/img/structure/B5685903.png)

![4-ethoxy-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide](/img/structure/B5685912.png)
![1-({1-cyclohexyl-3-[(3-methoxyphenoxy)methyl]-1H-1,2,4-triazol-5-yl}methyl)-1H-tetrazole](/img/structure/B5685916.png)


![N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1(6H)-yl)acetamide](/img/structure/B5685944.png)
![8-{[rel-(1S,3R)-3-aminocyclopentyl]carbonyl}-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5685954.png)
